1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl-
Description
Properties
CAS No. |
663214-64-0 |
|---|---|
Molecular Formula |
C27H27ClN6O4 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
5-chloro-3-[[4-[(2,4-diaminopyrimidin-5-yl)methyl]-6,7-dimethoxy-1-benzofuran-2-yl]methyl]-N,N-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C27H27ClN6O4/c1-34(2)26(35)22-19(18-9-15(28)5-6-20(18)32-22)11-16-10-17-13(7-14-12-31-27(30)33-25(14)29)8-21(36-3)24(37-4)23(17)38-16/h5-6,8-10,12,32H,7,11H2,1-4H3,(H4,29,30,31,33) |
InChI Key |
ASSNCSVJAZEMQG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)CC3=CC4=C(O3)C(=C(C=C4CC5=CN=C(N=C5N)N)OC)OC |
Canonical SMILES |
CN(C)C(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)CC3=CC4=C(O3)C(=C(C=C4CC5=CN=C(N=C5N)N)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11C-AR-709 AR-709 |
Origin of Product |
United States |
Preparation Methods
The synthesis of AR-709 involves the preparation of a sulfoximine-structure-substituted cyclohexylamine stereoisomer, which is then reacted with substituted pyrrolopyrimidine to obtain a substituted heterocyclic compound . The specific reaction conditions and industrial production methods are not widely documented, but the synthetic route typically involves high-performance liquid chromatography and accelerator mass spectrometry for analysis .
Chemical Reactions Analysis
AR-709 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its antibacterial properties.
Substitution: Common reagents used in these reactions include trimethoprim-sulfamethoxazole, amoxicillin-clavulanate, cefuroxime, azithromycin, ciprofloxacin, and levofloxacin. The major products formed from these reactions are derivatives that retain the core diaminopyrimidine structure while exhibiting enhanced antibacterial activity.
Scientific Research Applications
AR-709 has been extensively studied for its antibacterial properties. It is particularly effective against multidrug-resistant Streptococcus pneumoniae, making it a valuable candidate for treating community-acquired respiratory infections . The compound has also been investigated for its pharmacokinetics, bioavailability, and concentrations in key compartments of the lung . Its low oral bioavailability, however, limits its use to intravenous administration .
Mechanism of Action
AR-709 exerts its antibacterial effects by inhibiting bacterial dihydrofolate reductase, an enzyme crucial for bacterial DNA, RNA, and protein synthesis . This inhibition blocks the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and amino acids, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Conclusion
AR-709 is a promising diaminopyrimidine antibiotic with significant potential for treating multidrug-resistant respiratory infections. Its unique mechanism of action and effectiveness against resistant strains make it a valuable compound for further research and development.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
